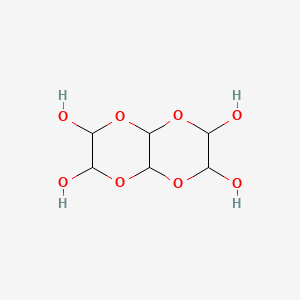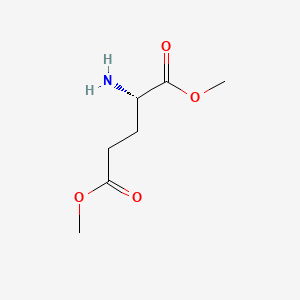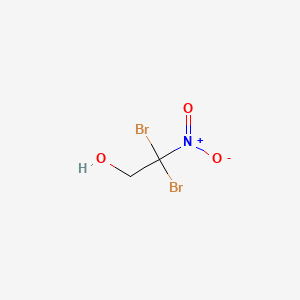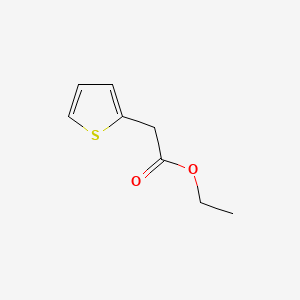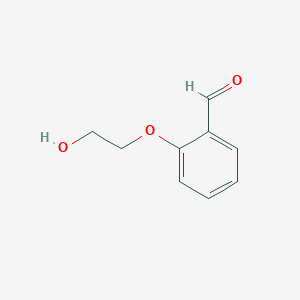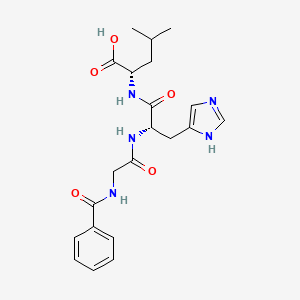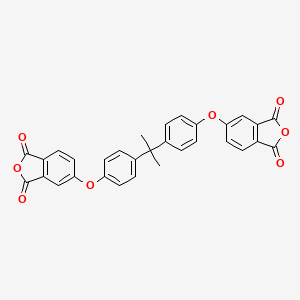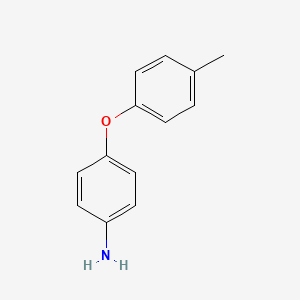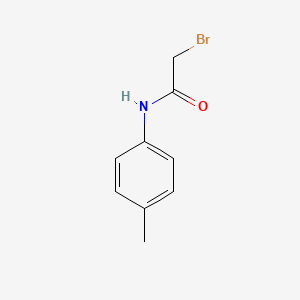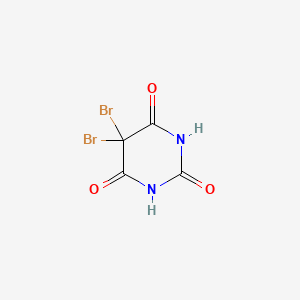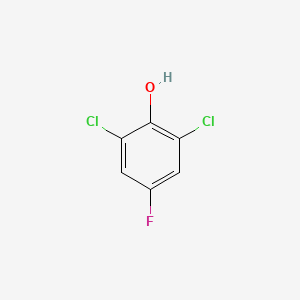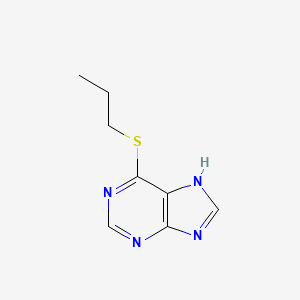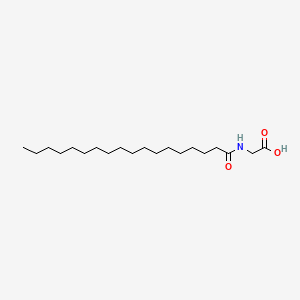![molecular formula C6H6N2S2 B1329728 Propanedinitrile, [bis(methylthio)methylene]- CAS No. 5147-80-8](/img/structure/B1329728.png)
Propanedinitrile, [bis(methylthio)methylene]-
Vue d'ensemble
Description
Propanedinitrile, [bis(methylthio)methylene]-, also known as DMCT, is an organic compound with the chemical formula C6H6N2S2. It is also known by other names such as 1,1-Dicyano-2,2-bis(methylthio)ethene, 1,1-Dicyano-2,2-bis(methylthio)ethylene, 2,2-Bis(methylthio)-1,1-ethylenedicarbonitrile, 2-Cyano-3,3-bis(methylthio)acrylonitrile, 2-[Bis(methylsulfanyl)methylene]propanedinitrile, 3,3-Bis(methylthio)-2-cyanoacrylonitrile, 3,3-Di(methylthio)-2-cyanoacrylonitrile, NSC 202533, [2-Cyano-3,3-di(methylthio)]acrylonitrile, [Bis(methylthio)methylene]malononitrile, [Bis(methylthio)methylene]propanedinitrile, [Bis(methylthio)methylidene]propanedinitrile .
Molecular Structure Analysis
The molecular formula of Propanedinitrile, [bis(methylthio)methylene]- is C6H6N2S2. The molecular weight is 170.26 g/mol .Physical And Chemical Properties Analysis
Propanedinitrile, [bis(methylthio)methylene]- has a predicted density of 1.256±0.06 g/cm3, a melting point of 76-78°C, a predicted boiling point of 248.3±40.0 °C, a flashing point of 103.9°C, and a vapor pressure of 0.0245mmHg at 25°C . The refractive index is 1.584 .Applications De Recherche Scientifique
-
Organic Building Blocks : This compound is used as an organic building block in the synthesis of various organic compounds .
-
Synthesis of Heterocyclic Motifs : Malononitrile dimer, a form of this compound, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .
-
Pharmaceutical and Medicinal Applications : Malononitrile dimer has been used in the field of pharmaceutical and medicinal applications such as nootropic drugs which mimic the operation of nerve growth factor and enhance the nerves growth accompanied by tissue and cell regeneration .
-
Synthesis of Colored Compounds : Due to the presence of three CN functional groups as powerful electron acceptor groups, an amine and an α, β -unsaturated alkene part along with a CH acid site in this compound, malononitrile dimer is included as a multi-functional reagent with great flexibility and high reactivity. Hereupon, malononitrile dimer is an effective and common reagent in the synthesis of colored compounds .
-
Synthesis of Dyes : Due to the presence of three CN functional groups as powerful electron acceptor groups, an amine and an α, β -unsaturated alkene part along with a CH acid site in this compound, malononitrile dimer is included as a multi-functional reagent with great flexibility and high reactivity. Hereupon, malononitrile dimer is an effective and common reagent in the synthesis of colored compounds . Most of the malononitrile dimer attraction depends on the reactivity of methylene group which can be easily condensed with various electrophilic compounds to a wide range of yellow and magenta dyes .
-
Natural Compounds Synthesis : Some natural compounds including higher carboxylic acids, acetogenins, lembehynes, and insect pheromones contain bis-methylene-interrupted Z-double bonds in the molecules . Malononitrile dimer could potentially be used in the synthesis of these compounds .
Safety And Hazards
Propriétés
IUPAC Name |
2-[bis(methylsulfanyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S2/c1-9-6(10-2)5(3-7)4-8/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICQFRCPSFCFBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C#N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073344 | |
| Record name | Propanedinitrile, [bis(methylthio)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedinitrile, [bis(methylthio)methylene]- | |
CAS RN |
5147-80-8 | |
| Record name | Propanedinitrile, (bis(methylthio)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005147808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5147-80-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedinitrile, [bis(methylthio)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[bis(methylsulfanyl)methylidene]propanedinitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


